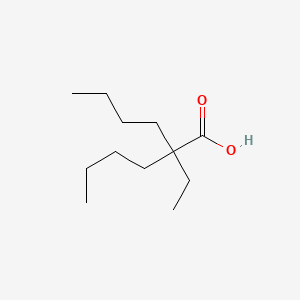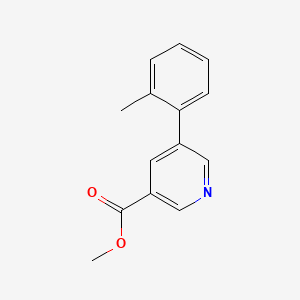
2-(3-Methoxyphenylamino)ethanol
Overview
Description
2-(3-Methoxyphenylamino)ethanol is an organic compound with the molecular formula C9H13NO2. It is a derivative of phenethylamine and features a methoxy group (-OCH3) attached to the benzene ring, which significantly influences its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Reductive Amination: This method involves the reaction of 3-methoxyphenylacetic acid with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. The reaction proceeds under mild conditions, typically at room temperature.
Hydrogenation: Another approach is the hydrogenation of 3-methoxyphenylglyoxal, which can be achieved using a catalyst like palladium on carbon (Pd/C) under hydrogen gas pressure.
Industrial Production Methods: In an industrial setting, the compound is often synthesized through large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalyst and reaction conditions is optimized to minimize by-products and ensure high purity.
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-(3-methoxyphenylamino)ethanal using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to this compound from its corresponding nitro compound using reducing agents such as iron and hydrochloric acid.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various esters and ethers.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane, room temperature.
Reduction: Iron, hydrochloric acid, reflux.
Substitution: Alkyl halides, base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Major Products Formed:
Oxidation: 2-(3-methoxyphenylamino)ethanal.
Reduction: this compound (from nitro compound).
Substitution: Various esters and ethers.
Scientific Research Applications
2-(3-Methoxyphenylamino)ethanol has found applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating conditions like neurodegenerative diseases and cardiovascular disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenylamino)ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its ability to cross cell membranes, allowing it to modulate biological pathways. The compound may inhibit or activate specific enzymes, leading to its therapeutic effects.
Comparison with Similar Compounds
3-Methoxyphenethylamine
2-(4-Methoxyphenyl)ethanol
2-(2-Methoxyphenyl)ethanol
Uniqueness: 2-(3-Methoxyphenylamino)ethanol is unique due to the position of the methoxy group on the benzene ring, which influences its chemical reactivity and biological activity. This positional difference results in distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methoxyanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-12-9-4-2-3-8(7-9)10-5-6-11/h2-4,7,10-11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVGKNPMRTVWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601443 | |
| Record name | 2-(3-Methoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2933-76-8 | |
| Record name | 2-[(3-Methoxyphenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2933-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyanilino)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H,6H-Pyrazolo[1,5-C]thiazole-2-carboxaldehyde](/img/structure/B1628695.png)
![5H,7H-Imidazo[1,2-C]thiazole-2-carboxaldehyde](/img/structure/B1628696.png)









![2-(6-Chloropyridin-3-yl)benzo[d]oxazole](/img/structure/B1628713.png)


